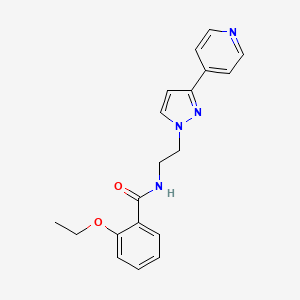
2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as EPB or EPB-53, is a novel small molecule that has shown great potential in scientific research applications. This compound is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide:
Anti-Tubercular Agents
Research has shown that derivatives of benzamide, including compounds similar to 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, exhibit significant anti-tubercular activity. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structural modifications in these derivatives enhance their ability to inhibit the growth of the bacteria, making them potential candidates for new anti-tubercular drugs .
Anti-Fibrotic Agents
Compounds containing pyridine and pyrazole moieties have been studied for their anti-fibrotic properties. These compounds can inhibit the expression of collagen and other fibrotic markers, making them useful in the treatment of diseases characterized by excessive fibrosis, such as liver fibrosis. The specific structure of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide could be optimized to enhance its anti-fibrotic activity .
Anti-Cancer Agents
Benzamide derivatives have been explored for their potential as anti-cancer agents. The presence of the pyridine and pyrazole groups in the structure can contribute to the inhibition of cancer cell proliferation. These compounds can interfere with various cellular pathways involved in cancer progression, making them promising candidates for the development of new chemotherapeutic agents .
Anti-Inflammatory Agents
The anti-inflammatory properties of benzamide derivatives have been investigated in various studies. These compounds can modulate the inflammatory response by inhibiting key enzymes and signaling pathways involved in inflammation. The specific structure of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide may offer unique advantages in reducing inflammation and could be developed into new anti-inflammatory drugs .
Antimicrobial Agents
Benzamide derivatives, including those with pyridine and pyrazole groups, have shown potential as antimicrobial agents. These compounds can inhibit the growth of various bacterial and fungal pathogens, making them useful in the treatment of infectious diseases. The structural features of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide could be optimized to enhance its antimicrobial activity .
Neuroprotective Agents
Research has indicated that benzamide derivatives can have neuroprotective effects. These compounds can protect neuronal cells from damage caused by oxidative stress and other neurotoxic factors. The specific structure of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide may offer benefits in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Enzyme Inhibitors
Benzamide derivatives are known to act as inhibitors of various enzymes. These compounds can inhibit enzymes involved in different biochemical pathways, making them useful in the treatment of diseases where enzyme activity is dysregulated. The structure of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide could be tailored to target specific enzymes for therapeutic purposes .
Antioxidant Agents
The antioxidant properties of benzamide derivatives have been explored in scientific research. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. The specific structure of 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide may enhance its ability to act as an antioxidant, providing protective effects against oxidative damage .
properties
IUPAC Name |
2-ethoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-6-4-3-5-16(18)19(24)21-12-14-23-13-9-17(22-23)15-7-10-20-11-8-15/h3-11,13H,2,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJXFABIYSHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)
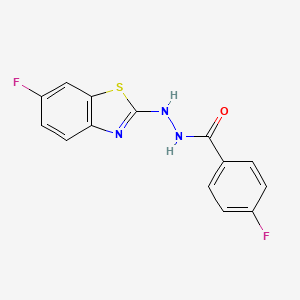
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)

![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)

![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)
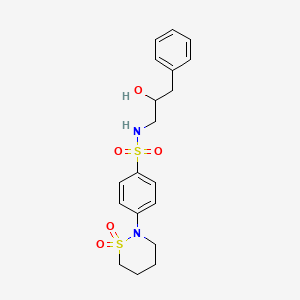
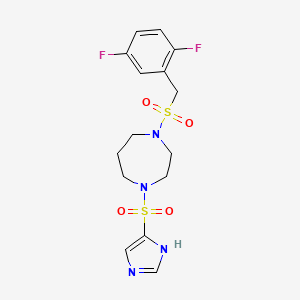
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
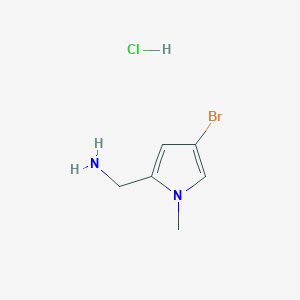
![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)
![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)